molecular formula C5H8N6O3 B11515512 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide

2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide

Cat. No.: B11515512
M. Wt: 200.16 g/mol
InChI Key: MKYIEXCIKRHPIM-UHFFFAOYSA-N
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Description

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE is a complex organic compound that features a unique structure incorporating an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with acetamide under controlled conditions. The reaction is carried out at elevated temperatures, often around 180°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and high temperatures involved.

Chemical Reactions Analysis

Types of Reactions

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (35%) in concentrated sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8N6O3

Molecular Weight

200.16 g/mol

IUPAC Name

2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxyacetamide

InChI

InChI=1S/C5H8N6O3/c6-2(12)1-13-10-4(7)3-5(8)11-14-9-3/h1H2,(H2,6,12)(H2,7,10)(H2,8,11)

InChI Key

MKYIEXCIKRHPIM-UHFFFAOYSA-N

Isomeric SMILES

C(C(=O)N)O/N=C(/C1=NON=C1N)\N

Canonical SMILES

C(C(=O)N)ON=C(C1=NON=C1N)N

Origin of Product

United States

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